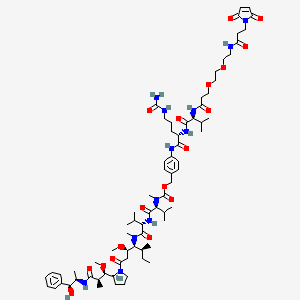

MAL-di-EG-Val-Cit-PAB-MMAE

Description

Properties

Molecular Formula |

C72H112N12O18 |

|---|---|

Molecular Weight |

1433.7 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C72H112N12O18/c1-15-46(8)63(54(98-13)41-59(89)83-35-20-24-53(83)65(99-14)47(9)66(91)76-48(10)64(90)50-21-17-16-18-22-50)81(11)70(95)61(44(4)5)80-69(94)62(45(6)7)82(12)72(97)102-42-49-25-27-51(28-26-49)77-67(92)52(23-19-33-75-71(73)96)78-68(93)60(43(2)3)79-56(86)32-37-100-39-40-101-38-34-74-55(85)31-36-84-57(87)29-30-58(84)88/h16-18,21-22,25-30,43-48,52-54,60-65,90H,15,19-20,23-24,31-42H2,1-14H3,(H,74,85)(H,76,91)(H,77,92)(H,78,93)(H,79,86)(H,80,94)(H3,73,75,96)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |

InChI Key |

KSUNEBGJOUXPPQ-NGASZDMPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MAL-di-EG-Val-Cit-PAB-MMAE: Structure, Properties, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MAL-di-EG-Val-Cit-PAB-MMAE drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support researchers in the field of targeted cancer therapy.

Introduction

This compound is a sophisticated drug-linker conjugate designed for covalent attachment to monoclonal antibodies (mAbs). It combines a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a precisely engineered linker system. This linker is designed to be stable in systemic circulation and to release the cytotoxic payload selectively within the target cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window. The components of this drug-linker are:

-

Maleimide (B117702) (MAL): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.

-

di-Ethylene Glycol (di-EG): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the resulting ADC.

-

Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.

-

p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active MMAE payload.

-

Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Chemical Structure and Properties

The rational design of this compound results in a molecule with specific chemical properties conducive to its function in an ADC.

Chemical Structure

Caption: Structural components of an antibody conjugated to this compound.

Physicochemical Properties

A summary of the key chemical properties of this compound is provided in the table below. It is important to note that this compound is reported to be unstable in solution, and freshly prepared solutions are recommended for conjugation reactions.

| Property | Value | Reference |

| Molecular Formula | C₇₂H₁₁₂N₁₂O₁₈ | [1] |

| Molecular Weight | 1433.73 g/mol | [1] |

| Solubility | Soluble in DMSO (50 mg/mL) | MedChemExpress |

| Storage | Store at -20°C | BroadPharm |

| Purity | Typically >98% | BroadPharm |

Mechanism of Action

The efficacy of an ADC utilizing this compound is dependent on a series of well-orchestrated events, from systemic circulation to the targeted release of the cytotoxic payload.

Caption: The sequential mechanism of action for an ADC utilizing the this compound linker.

Experimental Protocols

The following section provides generalized experimental protocols for the synthesis of a drug-linker analogous to this compound and its conjugation to an antibody. These protocols are for informational purposes and may require optimization for specific applications.

Synthesis of a Representative Drug-Linker (MC-Val-Cit-PAB-MMAE)

While a specific protocol for this compound is not publicly available, the synthesis of the closely related MC-Val-Cit-PAB-MMAE provides a relevant example of the chemical steps involved. The synthesis is a multi-step process that involves the preparation of the protected dipeptide-PAB moiety, coupling to MMAE, followed by deprotection and addition of the maleimide group.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl auristatin E (MMAE)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Maleimidocaproic acid (MC-OH)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Standard solvents for organic synthesis and purification (e.g., DCM, Ethyl Acetate, Hexanes)

-

HPLC for reaction monitoring and purification

Procedure:

-

Coupling of Fmoc-Val-Cit-PAB-OH to MMAE:

-

Dissolve Fmoc-Val-Cit-PAB-OH, MMAE, HOBt, and DIPEA in DMF.

-

Add HATU to the solution and stir at room temperature.

-

Monitor the reaction by HPLC until completion.

-

Purify the product, Fmoc-Val-Cit-PAB-MMAE, by preparative HPLC.

-

-

Fmoc Deprotection:

-

Treat the purified Fmoc-Val-Cit-PAB-MMAE with a solution of piperidine in DMF.

-

Stir at room temperature and monitor the deprotection by HPLC.

-

Upon completion, purify the resulting NH2-Val-Cit-PAB-MMAE by preparative HPLC.

-

-

Coupling of Maleimidocaproic Acid (MC):

-

Activate maleimidocaproic acid by reacting it with NHS and DCC in a suitable solvent like DCM to form the MC-NHS ester.

-

Dissolve the NH2-Val-Cit-PAB-MMAE from the previous step in DMF.

-

Add the MC-NHS ester to the solution and stir at room temperature.

-

Monitor the reaction by HPLC.

-

Once complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.

-

Antibody-Drug Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a maleimide-activated drug-linker to a monoclonal antibody through the reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) of choice

-

This compound

-

Reduction buffer (e.g., PBS with EDTA)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Quenching reagent (e.g., N-acetylcysteine)

-

Conjugation buffer (e.g., PBS)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution in the reduction buffer.

-

Add the reducing agent (DTT or TCEP) to the antibody solution. The molar excess of the reducing agent will influence the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR).

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation:

-

Dissolve the this compound in a suitable organic solvent (e.g., DMSO) and then dilute in the conjugation buffer.

-

Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is used to drive the reaction to completion.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).

-

-

Quenching:

-

Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the drug-linker.

-

-

Purification:

-

Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or HIC.

-

Characterize the purified ADC for DAR, aggregation, and purity.

-

Data Presentation

The following tables summarize key quantitative data related to the performance of ADCs utilizing similar Val-Cit-MMAE constructs.

Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, influencing its potency, pharmacokinetics, and toxicity. For ADCs utilizing cysteine conjugation, a DAR of approximately 4 is often targeted.

| ADC Example | Linker | Target DAR | Achieved DAR | Reference |

| Brentuximab Vedotin | MC-Val-Cit-PAB | 4 | ~4 | Adcetris® Prescribing Information |

| Enfortumab Vedotin | MC-Val-Cit | 4 | ~3.8 | Padcev® Prescribing Information |

| Polatuzumab Vedotin | MC-Val-Cit-PAB | 4 | ~3.5 | Polivy® Prescribing Information |

In Vitro Cytotoxicity

The potency of MMAE-based ADCs is typically in the nanomolar to picomolar range against antigen-positive cancer cell lines.

| ADC | Cell Line | Target Antigen | IC₅₀ (ng/mL) | Reference |

| Brentuximab Vedotin | Karpas 299 | CD30 | ~10 | Sutherland et al., Blood (2006) |

| Trastuzumab-MC-VC-PAB-MMAE | SK-BR-3 | HER2 | 12.6 | Sun et al., Bioconjugate Chem. (2017) |

Conclusion

This compound is a highly engineered drug-linker that plays a pivotal role in the development of effective and safe antibody-drug conjugates. Its design incorporates features that address the key challenges in ADC development, including solubility, stability, and targeted drug release. The information presented in this guide provides a foundational understanding for researchers working to harness the potential of this technology in the fight against cancer. Further optimization of linker chemistry and conjugation strategies will continue to advance the field of targeted therapeutics.

References

Synthesis Pathway of MAL-di-EG-Val-Cit-PAB-MMAE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for MAL-di-EG-Val-Cit-PAB-MMAE, a key linker-drug conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details the multi-step synthesis, including experimental protocols, quantitative data, and a visualization of the synthetic workflow. Additionally, the mechanism of action of the cytotoxic payload, Monomethyl Auristatin E (MMAE), is illustrated through a detailed signaling pathway diagram.

Introduction

This compound is a complex molecule designed for targeted cancer therapy. It comprises a maleimide (B117702) (MAL) group for site-specific conjugation to antibodies, a hydrophilic di-ethylene glycol (di-EG) spacer to improve solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and the potent antimitotic agent, MMAE.[1][2] Upon internalization of the ADC into a target cancer cell, the Val-Cit linker is cleaved by lysosomal proteases, leading to the release of MMAE and subsequent cell death.[][4]

Overall Synthesis Strategy

The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the core drug-linker intermediate: This involves the preparation of the Val-Cit-PAB-MMAE moiety, often with a protecting group on the N-terminus of the valine residue.

-

Synthesis of the maleimide-PEG linker: This stage focuses on creating the MAL-di-EG component with a reactive group for conjugation.

-

Final conjugation: The final step involves the coupling of the maleimide-PEG linker to the deprotected Val-Cit-PAB-MMAE core to yield the final product.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key steps in the synthesis of this compound. The quantitative data presented is a summary from various literature sources for analogous reactions and should be considered representative.

Synthesis of Fmoc-Val-Cit-PAB-MMAE

This step involves the coupling of the protected dipeptide-spacer, Fmoc-Val-Cit-PAB-OH, with the cytotoxic drug MMAE.

Experimental Protocol:

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.0 eq.) and pyridine (B92270) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, purify the crude product by semi-preparative HPLC.

-

Lyophilize the purified product to obtain Fmoc-Val-Cit-PAB-MMAE as a solid.[5]

Fmoc Deprotection of Fmoc-Val-Cit-PAB-MMAE

The N-terminal Fmoc protecting group is removed to expose the amine for subsequent conjugation.

Experimental Protocol:

-

Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.

-

Add piperidine (B6355638) (20 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 20-30 minutes.

-

Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.[5]

Synthesis of Maleimide-di-ethylene glycol-N-hydroxysuccinimide (MAL-di-EG-NHS)

This involves the synthesis of the activated maleimide linker.

Experimental Protocol:

-

Synthesis of Maleimide-di-ethylene glycol acid (MAL-di-EG-COOH): React maleic anhydride (B1165640) with 2-(2-aminoethoxy)ethanol (B1664899) in a suitable solvent to form the maleamic acid. Subsequent cyclization, typically by heating with a dehydrating agent like acetic anhydride, yields MAL-di-EG-OH. The terminal alcohol is then oxidized to a carboxylic acid.

-

Activation of MAL-di-EG-COOH: Dissolve MAL-di-EG-COOH in a suitable solvent such as dichloromethane (B109758) (DCM). Add N-Hydroxysuccinimide (NHS) and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). The product, MAL-di-EG-NHS, can be purified by crystallization or chromatography.

Final Conjugation to Yield this compound

This is the final step where the activated maleimide linker is coupled to the deprotected drug-linker core.

Experimental Protocol:

-

Dissolve NH₂-Val-Cit-PAB-MMAE in anhydrous DMF.

-

Add a solution of MAL-di-EG-NHS in DMF to the reaction mixture.

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to the reaction.

-

Stir the reaction at room temperature and monitor its progress by HPLC.

-

Upon completion, purify the final product, this compound, by preparative HPLC.

-

Lyophilize the purified product to obtain a solid.

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic steps. These values are compiled from various sources and may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) | Reference(s) |

| MMAE Coupling | Fmoc-Val-Cit-PAB-OH, MMAE | Fmoc-Val-Cit-PAB-MMAE | 78 | [6] |

| Fmoc Deprotection | Fmoc-Val-Cit-PAB-MMAE | NH₂-Val-Cit-PAB-MMAE | 70-95 | [7] |

| Maleimide Linker Activation | MAL-di-EG-COOH, NHS, DCC | MAL-di-EG-NHS | 80-90 | [7] |

| Final Conjugation | NH₂-Val-Cit-PAB-MMAE, MAL-di-EG-NHS | This compound | 60-80 | [8] |

Mechanism of Action of MMAE

Upon release inside the target cancer cell, MMAE exerts its potent cytotoxic effect by disrupting the microtubule network, which is crucial for cell division.

MMAE binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization.[9][10] This disruption of the microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase.[11] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases (such as caspase-3 and -9) and the cleavage of poly (ADP-ribose) polymerase (PARP), leading to programmed cell death.[12]

Conclusion

The synthesis of this compound is a complex but well-established process that is fundamental to the development of a significant class of ADCs. This guide provides a detailed framework for its synthesis, including key experimental protocols and expected outcomes. A thorough understanding of both the synthetic pathway and the mechanism of action of the released payload is crucial for the rational design and optimization of next-generation targeted cancer therapies.

References

- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

The Alchemist's Bond: An In-depth Technical Guide to Maleimide-Thiol Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies employed, the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group stands out for its high selectivity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, including its underlying chemistry, factors influencing its success, detailed experimental protocols, and its critical role in the development of targeted therapeutics.[1]

The Core Reaction: A Tale of Michael Addition

The maleimide-thiol conjugation is a classic example of a Michael addition reaction.[2] In this reaction, the thiol group, typically from a cysteine residue in a protein or peptide, acts as a nucleophile.[] The reaction is most efficient when the thiol is in its deprotonated thiolate form (S⁻), which is a more potent nucleophile. This thiolate attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.[2][4] This nucleophilic attack results in the formation of a stable, covalent thioether bond, specifically a succinimidyl thioether linkage.[2][][5]

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[6] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, which are also present on biomolecules.[6] This selectivity allows for the precise modification of cysteine residues, even in the presence of numerous lysine (B10760008) residues.

Key Parameters Influencing the Reaction

The success of maleimide-thiol conjugation is highly dependent on the careful control of several reaction parameters.

pH: The Decisive Factor

The pH of the reaction buffer is the most critical parameter. The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[7]

-

Below pH 6.5: The reaction rate slows considerably as the concentration of the reactive thiolate anion decreases.

-

Above pH 7.5: The reaction with primary amines (e.g., from lysine residues) becomes more competitive, leading to a loss of selectivity.[6] Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis at higher pH, rendering it unreactive towards thiols.[6]

Stoichiometry: A Balancing Act

The molar ratio of maleimide to thiol significantly impacts conjugation efficiency. A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. For labeling proteins with fluorescent dyes, a 10- to 20-fold molar excess of the dye is a common starting point.[8] However, for conjugating drugs to antibodies to form antibody-drug conjugates (ADCs), a smaller excess, typically 1.5- to 5-fold over the available maleimide groups, is recommended to achieve a controlled drug-to-antibody ratio (DAR).[9]

Temperature and Time

Maleimide-thiol conjugations are typically performed at room temperature (20-25°C) for 2 hours or at 4°C overnight (8-16 hours). The lower temperature is often preferred for sensitive proteins to minimize potential degradation.

The Challenge of Stability: Side Reactions and Their Mitigation

While the formation of the thioether bond is efficient, the resulting succinimidyl thioether linkage can be unstable under physiological conditions, leading to several undesirable side reactions.

Retro-Michael Reaction: The Reversible Bond

The maleimide-thiol addition is a reversible process, and the resulting thioether can undergo a retro-Michael reaction to regenerate the starting thiol and maleimide.[6][10] In a biological environment, the released maleimide can then react with other thiol-containing molecules, such as glutathione (B108866) or serum albumin, leading to "payload migration" in ADCs and potential off-target toxicity.[6] The stability of the thioether bond is influenced by the pKa of the original thiol; adducts formed from thiols with higher pKa values tend to be more stable.

Hydrolysis: An Achilles' Heel and a Saving Grace

The maleimide ring is susceptible to hydrolysis, which increases with pH.[6] If hydrolysis occurs before the reaction with a thiol, the maleimide is inactivated. However, if the succinimidyl thioether adduct undergoes hydrolysis, the ring opens to form a stable succinamic acid thioether.[6] This ring-opened product is resistant to the retro-Michael reaction, thus providing long-term stability to the conjugate.[11] In fact, strategies have been developed to intentionally hydrolyze the conjugate post-reaction to lock in the linkage.

Thiazine (B8601807) Rearrangement: A Special Case for N-terminal Cysteines

When a maleimide reacts with a peptide or protein containing an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring.[12] This leads to a rearrangement to form a six-membered thiazine ring structure.[12][13] This rearrangement is pH-dependent, with a significant increase in the rate of formation at basic pH.[13] Performing the conjugation at a more acidic pH (around 5.0) can suppress this side reaction.[12] Interestingly, recent studies suggest that the thiazine linker is more stable than the succinimidyl thioether and less susceptible to thiol exchange.

Quantitative Data Summary

The following tables summarize key quantitative data related to maleimide-thiol conjugation chemistry.

| Parameter | Condition | Value/Observation | Reference |

| Reaction Kinetics | |||

| Relative Reaction Rate | pH 7.0 | Maleimide-thiol reaction is ~1,000 times faster than maleimide-amine reaction. | [6] |

| Conjugation Efficiency | cRGDfK peptide, 2:1 maleimide:thiol ratio, 10 mM HEPES pH 7.0, room temperature | 84 ± 4% after 30 minutes. | [14] |

| Conjugation Efficiency | 11A4 nanobody, 5:1 maleimide:thiol ratio, PBS pH 7.4, room temperature | 58 ± 12% after 2 hours. | [14] |

| Adduct Stability | |||

| Half-life of Conversion | N-ethylmaleimide (NEM) conjugated to 4-mercaptophenylacetic acid (MPA) incubated with glutathione | 20-80 hours. | [10] |

| Half-life of Conversion | NEM conjugated to N-acetylcysteine incubated with glutathione | 20-80 hours. | [7][10] |

| Side Reactions | |||

| Maleimide Hydrolysis | pKa of maleimide | 10.0 | [1] |

| Thiazine Rearrangement | N-terminal cysteine-maleimide adduct at pH 5.0 | Negligible rearrangement detected after 24 hours. | [15] |

| Thiazine Rearrangement | N-terminal cysteine-maleimide adduct at pH 7.3 | Approximately 90% rearrangement after 24 hours. | [15] |

| Thiazine Rearrangement | N-terminal cysteine-maleimide adduct at pH 8.4 | Complete rearrangement after 24 hours. | [15] |

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells. This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen. The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody. This is often accomplished by engineering cysteine residues into the antibody backbone at specific sites. The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR). This site-specific conjugation is crucial for the safety and efficacy of the ADC.

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Protocol 1: Reduction of Protein Disulfide Bonds

-

Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[5][16]

-

Prepare a fresh stock solution of TCEP (tris(2-carboxyethyl)phosphine) in the same degassed buffer.

-

Add a 50- to 100-fold molar excess of TCEP to the protein solution.[16]

-

Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[16]

Protocol 2: Maleimide-Thiol Conjugation

-

Immediately prior to use, dissolve the maleimide-activated reagent in a suitable anhydrous solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution (e.g., 10 mM).[8]

-

Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution.[2]

-

Flush the reaction vial with an inert gas, seal, and mix thoroughly. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.

-

Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC) to remove excess, unreacted maleimide and reducing agent.[16]

Protocol 3: Characterization of the Conjugate

-

Determination of Degree of Labeling (DOL): For fluorescently labeled proteins, the DOL can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.[8]

-

Quantification of Free Thiols: Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups in a sample before and after conjugation to determine the efficiency of the reaction.[17]

-

Chromatographic Analysis: Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction and to assess the purity of the final conjugate.[17]

-

Mass Spectrometry: Mass spectrometry (MS) is a powerful technique to confirm the successful conjugation and to determine the precise mass of the conjugate, which is essential for calculating the DAR of ADCs.[17]

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the fields of bioconjugation and drug development.[1] Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. biotium.com [biotium.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bachem.com [bachem.com]

- 13. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dspace.library.uu.nl [dspace.library.uu.nl]

- 15. youtube.com [youtube.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Enzymatic Cleavage of the Val-Cit Linker by Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), a revolutionary class of targeted cancer therapeutics.[1] This technical guide provides an in-depth exploration of the enzymatic cleavage of the Val-Cit linker by cathepsin B, a critical mechanism for the site-specific release of cytotoxic payloads within tumor cells. Understanding the nuances of this process, from its biochemical mechanism to the experimental methods used for its characterization, is paramount for the successful development of next-generation ADCs.

The Core Mechanism: Cathepsin B and the Val-Cit Linker

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in various cancer types.[2] Its primary role in ADC therapy is to recognize and cleave the Val-Cit linker, which is designed to be stable in the systemic circulation but susceptible to enzymatic degradation within the acidic environment of the lysosome.[3]

The cleavage process is highly specific. The active site of cathepsin B accommodates the Val-Cit dipeptide, with the S2 subsite binding the hydrophobic valine residue and the S1 subsite interacting with the citrulline.[1] The enzyme then catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC).[1][3] This initial cleavage triggers a cascade of spontaneous electronic rearrangements within the PABC spacer, leading to the release of the unmodified, active cytotoxic drug.[1]

While cathepsin B is the primary enzyme responsible for Val-Cit cleavage, studies have shown that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also contribute to this process, providing a degree of redundancy.[1][2]

Quantitative Data on Dipeptide Linker Cleavage

The efficiency of enzymatic cleavage is a critical parameter in ADC design. While extensive compilations of kinetic constants are not always readily available in the public domain, comparative studies using model substrates provide valuable insights into the relative susceptibility of different dipeptide linkers to cathepsin B-mediated cleavage.

Table 1: Comparative Cleavage of Different Peptide Linkers by Cathepsin B (Endpoint Assay)

| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |

| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |

| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |

| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |

This data is illustrative and based on typical performance as described in scientific literature. Actual results may vary.[4]

Table 2: Illustrative Payload Release from a Val-Cit Linker-Containing ADC

| Parameter | Val-Cit Linker | Non-Cleavable Linker (Control) |

| Incubation with Cathepsin B | ||

| Substrate Concentration | 1 µM | 1 µM |

| Cathepsin B Concentration | 20 nM | 20 nM |

| Incubation Time | 4 hours | 4 hours |

| % Payload Release | >90% | <5% |

| Cleavage Rate (pmol/min) | 150 | <1 |

| Incubation in Human Plasma | ||

| Incubation Time | 72 hours | 72 hours |

| % Payload Release | <10% | <2% |

This data is illustrative and based on typical performance of Val-Cit linkers as described in scientific literature. Actual results for specific ADCs may vary.[5]

Experimental Protocols

Characterizing the cleavage of the Val-Cit linker is essential for ADC development. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro ADC Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human cathepsin B.[1]

Materials:

-

ADC with Val-Cit linker

-

Recombinant human cathepsin B

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile (B52724) with an internal standard

-

Reverse-phase HPLC system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC in an appropriate buffer.

-

Activate recombinant cathepsin B according to the manufacturer's instructions. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).[5]

-

Pre-warm all solutions to 37°C.

-

-

Reaction Setup:

-

Initiate Reaction:

-

Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture.

-

Incubate the reaction at 37°C.

-

-

Time Points:

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

-

-

Reaction Quenching and Sample Preparation:

-

Terminate the reaction by adding an excess of the cold quenching solution.

-

Centrifuge the sample to precipitate the antibody and enzyme.

-

Collect the supernatant containing the released payload.[1]

-

-

HPLC Analysis:

-

Inject the supernatant onto a reverse-phase HPLC system.

-

Use a suitable gradient of water and acetonitrile (typically containing 0.1% formic acid) to separate the released payload.

-

-

Quantification:

-

Integrate the area of the payload's peak in the chromatogram.

-

Quantify the amount of released drug by comparing the peak area to a standard curve of the free drug.

-

Determine the rate of cleavage by plotting the concentration of the released drug over time.[1]

-

Protocol 2: Fluorogenic Substrate Cleavage Assay

Objective: A high-throughput method to screen linker sequences for their susceptibility to cleavage by cathepsin B.[1]

Materials:

-

Fluorogenic peptide substrate (e.g., Val-Cit-AMC)

-

Recombinant human cathepsin B

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the peptide-AMC substrate in DMSO.

-

Dilute the substrate in assay buffer to the desired final concentration.

-

Activate recombinant cathepsin B.

-

-

Assay Setup:

-

Add the peptide-AMC substrate solution to the wells of a 96-well microplate.

-

-

Initiate Reaction:

-

Initiate the reaction by adding activated cathepsin B to the wells.

-

-

Measurement:

-

Incubate the plate in a fluorescence plate reader at 37°C.

-

Measure the fluorescence kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm for 7-amino-4-methylcoumarin (B1665955) (AMC).[1]

-

-

Data Analysis:

-

The rate of cleavage is determined from the slope of the fluorescence versus time plot.[1]

-

Visualizations

Signaling Pathway: ADC Internalization and Payload Release

Caption: ADC internalization, lysosomal trafficking, and subsequent payload release pathway.

Experimental Workflow: In Vitro ADC Cleavage Assay

Caption: A typical experimental workflow for an in vitro ADC cleavage assay using HPLC.

Logical Relationship: Val-Cit-PABC Linker Cleavage Mechanism

Caption: The two-step mechanism of Val-Cit-PABC linker cleavage and payload release.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Stability of the Valine-Citrulline-PABC Linker in Human Plasma

The valine-citrulline p-aminobenzylcarbamate (Val-Cit-PAB) linker is a cornerstone in the design of antibody-drug conjugates (ADCs), facilitating the targeted release of cytotoxic payloads within tumor cells. Its stability in systemic circulation is a critical determinant of an ADC's therapeutic index, directly influencing both efficacy and safety. This guide provides a comprehensive overview of the in vitro stability of the Val-Cit-PAB linker in human plasma, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Concept: The Duality of Linker Stability

An ideal ADC linker must exhibit a dual nature: robust stability in the bloodstream to prevent premature drug release and its associated off-target toxicities, coupled with efficient cleavage upon internalization into the target cancer cell. The Val-Cit-PAB linker is designed to leverage the differential enzymatic environments of the circulatory system and the intracellular lysosome.

Mechanism of Val-Cit-PAB Linker Cleavage

The cleavage of the Val-Cit-PAB linker is a two-step process initiated by enzymatic hydrolysis, followed by a self-immolative step to release the active drug.

-

Intended Intracellular Cleavage: The primary and intended mechanism of cleavage occurs within the lysosome of the target cell, where a high concentration of proteases, most notably Cathepsin B, recognizes and hydrolyzes the amide bond between the citrulline and the PAB spacer.[1][2]

-

Premature Extracellular Cleavage: While generally stable, the Val-Cit linker can be susceptible to premature cleavage in human plasma. This is primarily attributed to the action of human neutrophil elastase (NE), a serine protease that can also recognize and cleave the Val-Cit dipeptide.[3][4] This off-target cleavage can lead to the premature release of the cytotoxic payload, potentially causing hematological toxicities such as neutropenia.[3][4]

-

Species-Specific Instability: It is crucial to note the significant difference in linker stability between human and rodent plasma. The Val-Cit-PAB linker is notably unstable in mouse and rat plasma due to its susceptibility to carboxylesterase 1C (Ces1C), an enzyme not present at the same activity level in human plasma.[5][6] This discrepancy is a critical consideration for the preclinical evaluation of ADCs.

Quantitative Analysis of In Vitro Stability in Human Plasma

The Val-Cit-PAB linker demonstrates remarkable stability in human plasma. Multiple studies have confirmed its long half-life and minimal degradation over extended periods. In stark contrast, its stability in mouse plasma is significantly lower, underscoring the importance of selecting the appropriate species for preclinical safety and efficacy studies.

| Parameter | Human Plasma | Mouse Plasma | Reference(s) |

| Half-life (t½) | ~230 days | ~80 hours | [7] |

| Integrity after 6 days | <1% payload release | ~25% payload release | [8] |

| Integrity after 28 days | No significant degradation | >95% payload loss | [9][10] |

Experimental Protocol: In Vitro Plasma Stability Assay

The following is a generalized protocol for assessing the in vitro stability of an ADC with a Val-Cit-PAB linker in human plasma.

Objective: To determine the rate of premature payload release from an ADC in human plasma over time.

Materials:

-

Test Antibody-Drug Conjugate (ADC)

-

Human plasma (with anticoagulant, e.g., citrate, heparin, or EDTA)

-

Phosphate-buffered saline (PBS)

-

37°C incubator

-

-80°C freezer

-

Analytical instrumentation (e.g., LC-MS/MS, ELISA)

-

Reagents for sample processing (e.g., protein precipitation agents, affinity capture beads)

Procedure:

-

ADC Incubation:

-

Pre-warm human plasma to 37°C.

-

Spike the test ADC into the plasma to a final concentration (e.g., 100 µg/mL).

-

As a control, prepare a similar concentration of the ADC in PBS.

-

Incubate all samples at 37°C with gentle agitation.

-

-

Time-Point Sampling:

-

Collect aliquots of the plasma and PBS samples at predetermined time points (e.g., 0, 6, 24, 48, 96, 168 hours).

-

Immediately quench any enzymatic activity by freezing the aliquots at -80°C until analysis.

-

-

Sample Analysis:

-

To measure released payload (LC-MS/MS):

-

Thaw the samples.

-

Precipitate the plasma proteins using a solvent like acetonitrile.

-

Centrifuge to pellet the proteins and collect the supernatant containing the released payload.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

-

-

To measure intact ADC (ELISA or LC-MS):

-

Isolate the ADC from the plasma using affinity capture (e.g., Protein A/G beads).

-

Elute the ADC and analyze by ELISA to determine the amount of conjugated antibody or by LC-MS to assess the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage.

-

-

Conclusion

The Val-Cit-PAB linker is a well-established and robust component for ADC development, exhibiting excellent stability in human plasma. This high degree of stability is crucial for minimizing off-target toxicity and ensuring that the cytotoxic payload is effectively delivered to the tumor site. While generally stable, the potential for premature cleavage by human neutrophil elastase warrants consideration during the safety assessment of ADCs utilizing this linker. The pronounced instability of the Val-Cit-PAB linker in rodent plasma necessitates careful consideration in the design and interpretation of preclinical studies, with primate models often providing a more accurate prediction of human pharmacokinetics and stability. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug developers working to optimize the therapeutic potential of antibody-drug conjugates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-Step Guide for Antibody Reduction Prior to Maleimide Conjugation

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the reduction of disulfide bonds in antibodies, a critical preparatory step for conjugation with maleimide-functionalized molecules. The protocols outlined below are essential for the development of antibody-drug conjugates (ADCs) and other immunoconjugates where precise control over the conjugation chemistry is paramount.[1][2][3][4] Three common reducing agents, Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethylamine (2-MEA), are discussed, providing researchers with options to suit their specific antibody and conjugation requirements.

Introduction

Maleimide (B117702) chemistry is a widely used method for the site-specific conjugation of molecules to proteins, targeting the sulfhydryl (thiol) groups of cysteine residues.[3] In antibodies, particularly IgG isotypes, cysteine residues are often involved in interchain and intrachain disulfide bonds, which maintain the antibody's structure and function.[5][6] To make these cysteines available for maleimide conjugation, the disulfide bonds must first be reduced to free sulfhydryl groups.[7][8] The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR), a critical quality attribute for ADCs that influences their efficacy and safety.[6][9][10] This guide provides detailed protocols for antibody reduction using DTT, TCEP, and 2-MEA, followed by a general procedure for maleimide conjugation.

Choosing a Reducing Agent

The choice of reducing agent is critical and depends on the desired level of reduction and the specific characteristics of the antibody.

-

Dithiothreitol (DTT): A strong reducing agent that can reduce all accessible disulfide bonds. It is a thiol-containing reagent and excess DTT must be removed before the addition of the maleimide-functionalized molecule to prevent competition for the reactive sites.[11][12]

-

Tris(2-carboxyethyl)phosphine (TCEP): A potent, odorless, and thiol-free reducing agent that is effective over a broad pH range.[11][13][14] Since it does not contain a thiol group, its removal before maleimide conjugation is often not necessary, simplifying the workflow.[11][12]

-

2-Mercaptoethylamine (2-MEA): A milder reducing agent that can selectively reduce the more accessible hinge-region disulfide bonds of IgG antibodies, leaving the interchain disulfide bonds between the heavy and light chains intact.[5][15] This selective reduction is often desirable for producing antibody fragments or for more controlled conjugation.[5]

Experimental Protocols

The following sections provide step-by-step protocols for antibody reduction using DTT, TCEP, and 2-MEA. It is crucial to optimize these protocols for each specific antibody and conjugation partner to achieve the desired outcome.[5]

Protocol 1: Antibody Reduction using Dithiothreitol (DTT)

This protocol describes the complete or partial reduction of antibody disulfide bonds using DTT.

Materials:

-

Antibody solution (e.g., 1-10 mg/mL in a suitable buffer like PBS, pH 7.2-7.4)

-

DTT solution (freshly prepared, e.g., 1M in water)

-

Reduction Buffer (e.g., 50 mM Sodium Borate, 50 mM NaCl, 2 mM EDTA, pH 8.0)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching solution (e.g., 100 mM cysteine in PBS)

Procedure:

-

Buffer Exchange (Optional): If the antibody is not in a suitable buffer, exchange it into the Reduction Buffer using a desalting column or centrifugal filter unit.

-

DTT Addition: Add the freshly prepared DTT solution to the antibody solution to achieve the desired final concentration. The concentration of DTT will determine the extent of reduction and needs to be optimized.[16] For example, to a 4.8 mL antibody solution (10 mg/mL), add 600 µL of 500 mM sodium borate/500 mM NaCl, pH 8.0, followed by 600 µL of 100 mM DTT in water.[6]

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[6] Incubation time and temperature can be varied to control the degree of reduction.

-

Removal of Excess DTT: Immediately after incubation, remove the excess DTT using a desalting column pre-equilibrated with a suitable buffer for the subsequent conjugation step (e.g., PBS with 1 mM DTPA).[6] This step is critical to prevent DTT from reacting with the maleimide compound.[11][12]

-

Thiol Quantification (Optional): Determine the concentration of free sulfhydryl groups using Ellman's reagent (DTNB) to assess the degree of reduction.[6]

-

Proceed to Maleimide Conjugation: The reduced antibody is now ready for conjugation with a maleimide-functionalized molecule.

Protocol 2: Antibody Reduction using TCEP

This protocol outlines the use of TCEP for antibody reduction, offering the advantage of a thiol-free process.

Materials:

-

Antibody solution (e.g., 1-2 mg/mL in PBS)

-

TCEP solution (e.g., 10 mM in a suitable buffer)

-

Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 6.5-7.5)[17]

-

Desalting column or centrifugal filter unit (optional, for TCEP removal if desired)

Procedure:

-

Antibody Preparation: Prepare the antibody solution in the desired conjugation buffer.

-

TCEP Addition: Add the TCEP solution to the antibody solution to a final concentration that provides a molar excess of TCEP to the antibody (e.g., 10:1 molar ratio of TCEP:antibody).[] For example, mix the antibody solution with a 10 mM TCEP solution and incubate for 30 minutes at room temperature.[]

-

Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or 37°C.[17][][19] The incubation time should be optimized based on the desired level of reduction.

-

TCEP Removal (Optional but Recommended): While TCEP reacts slowly with maleimides, for highly controlled conjugation, it is advisable to remove excess TCEP.[11] This can be done using a desalting column or a centrifugal filter unit.[17][]

-

Proceed to Maleimide Conjugation: The reduced antibody is now ready for the conjugation step.

Protocol 3: Selective Antibody Reduction using 2-Mercaptoethylamine (2-MEA)

This protocol is designed for the selective reduction of hinge-region disulfide bonds in IgG antibodies.

Materials:

-

IgG antibody solution

-

2-Mercaptoethylamine•HCl (2-MEA)

-

Reaction Buffer (e.g., PBS with EDTA)

Procedure:

-

2-MEA Preparation: Prepare a fresh solution of 2-MEA in the Reaction Buffer.

-

Reduction Reaction: Add 2-MEA to the IgG solution to a final concentration of approximately 50 mM.[5] For instance, add 1 mL of IgG solution to a vial containing 6 mg of 2-mercaptoethylamine•HCl.[5]

-

Incubation: Incubate the reaction mixture for 90 minutes at 37°C.[5]

-

Removal of Excess 2-MEA: Cool the reaction to room temperature and promptly remove the excess 2-MEA using a desalting column pre-equilibrated with the Reaction Buffer.[5]

-

Proceed to Maleimide Conjugation: The resulting half-antibodies with free sulfhydryls in the hinge region are now ready for conjugation.

Data Presentation: Summary of Reduction Conditions

The following table summarizes typical quantitative parameters for the antibody reduction protocols. It is important to note that these are starting points, and optimization is necessary for each specific system.

| Parameter | DTT Reduction | TCEP Reduction | 2-MEA Reduction |

| Typical Concentration | 1-100 mM[6][16] | 10-100x molar excess over antibody[7][] | ~50 mM[5] |

| Incubation Time | 30 - 60 minutes[6] | 30 minutes - 2 hours[17][][19] | 90 minutes[5] |

| Incubation Temperature | Room Temperature or 37°C[6] | Room Temperature or 37°C[][19] | 37°C[5] |

| pH | ~8.0[6] | 6.5 - 7.5[11][17] | Not specified, typically neutral |

| Key Consideration | Must be removed before maleimide addition[11][12] | Removal is optional but recommended[11][17][] | Provides selective reduction of hinge region[5] |

General Protocol for Maleimide Conjugation

Following the reduction and removal of the reducing agent (if necessary), the antibody is ready for conjugation with a maleimide-activated molecule.

Procedure:

-

Prepare Maleimide Reagent: Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO or DMF) at a concentration of around 10 mM.[]

-

Conjugation Reaction: Add the maleimide reagent solution to the reduced antibody solution. A typical molar ratio is 5:1 of the maleimide reagent to the antibody.[]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[7][]

-

Quenching: Stop the reaction by adding a quenching reagent like cysteine or N-acetylcysteine to cap any unreacted maleimide groups.[]

-

Purification: Purify the antibody conjugate to remove excess maleimide reagent, quenching agent, and any by-products. This is typically achieved using size-exclusion chromatography (SEC) or dialysis.[]

-

Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry.[6][9][]

Mandatory Visualizations

Experimental Workflow for Antibody Reduction and Maleimide Conjugation

Caption: Workflow for antibody reduction and maleimide conjugation.

Chemical Reaction Pathway of Maleimide-Thiol Conjugation

References

- 1. Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]

- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. broadpharm.com [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. broadpharm.com [broadpharm.com]

- 14. goldbio.com [goldbio.com]

- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 16. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - Iranian Biomedical Journal [ibj.pasteur.ac.ir]

- 17. broadpharm.com [broadpharm.com]

- 19. dynamic-biosensors.com [dynamic-biosensors.com]

Determining the Drug-to-Antibody Ratio (DAR) of MMAE ADCs: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing monomethyl auristatin E (MMAE) as the cytotoxic payload. The DAR is a critical quality attribute (CQA) for ADCs, as it directly influences their efficacy, safety, and pharmacokinetic profile.[1][2] An accurate and reproducible DAR is paramount for consistent clinical outcomes. This guide outlines the most common analytical techniques for evaluating the DAR of MMAE ADCs, including detailed experimental protocols and data analysis methods.

Introduction to MMAE ADCs and DAR

Antibody-drug conjugates are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule.[1] In MMAE ADCs, the potent antimitotic agent MMAE is connected to the antibody, often through a linker system like maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PAB).[1] This linker is designed to be stable in circulation and cleaved by enzymes such as cathepsin B, which is often overexpressed in the tumor microenvironment, leading to the release of the active MMAE payload within cancer cells.[1]

The conjugation process, which frequently involves the reduction of inter-chain disulfide bonds in the mAb followed by reaction with a maleimide (B117702) group in the linker, typically results in a heterogeneous mixture of ADC species with a varying number of conjugated drug molecules.[1] The average number of these conjugated drug molecules per antibody is defined as the DAR.

Analytical Methods for DAR Determination

Several analytical techniques are employed to determine the DAR of ADCs. The selection of a method often depends on the stage of development, the specific characteristics of the ADC, and the level of detail required.[2] A multi-faceted approach using orthogonal analytical techniques is often recommended for a comprehensive characterization.[3]

Summary of Key Methods

| Method | Principle | Information Provided | Throughput | MS Compatibility |

| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on the Beer-Lambert law.[2][4] | Average DAR.[4][][6][7] | High | Not applicable |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The addition of the hydrophobic drug-linker increases retention.[8] | Average DAR, drug load distribution, and naked antibody content.[6][8] | Medium | Typically incompatible due to non-volatile salts, but MS-compatible methods are emerging.[9][10] |

| Reversed-Phase Liquid Chromatography (RPLC) | Separates the light and heavy chains of the reduced ADC based on their hydrophobicity under denaturing conditions.[8] | Average DAR.[6][8] | Medium | Yes |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Directly measures the molecular weights of the different ADC species or their subunits to determine the DAR distribution.[3] | Average DAR, drug load distribution, and confirmation of conjugation.[11] | Medium-High | Direct |

| Native Mass Spectrometry (Native MS) | Analyzes the intact ADC under non-denaturing conditions to preserve non-covalent interactions between antibody chains.[12][13][14] | Average DAR, drug load distribution, and information on higher-order structure.[13][14] | Low-Medium | Direct |

Experimental Protocols

UV/Vis Spectroscopy for Average DAR Determination

This method provides a rapid estimation of the average DAR.[4][][6][7] It relies on the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the MMAE payload.

Principle: By measuring the absorbance of the ADC sample at two different wavelengths (e.g., 280 nm and the λmax of the drug), and knowing the molar extinction coefficients of the antibody and the drug at these wavelengths, their respective concentrations can be determined using the Beer-Lambert law.[2][] The ratio of the molar concentrations gives the average DAR.[]

Workflow:

Caption: Workflow for DAR determination using UV/Vis Spectroscopy.

Protocol:

-

Determine Molar Extinction Coefficients (ε):

-

Accurately determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab,280_).

-

Determine the molar extinction coefficients of the free drug-linker at 280 nm (ε_Drug,280_) and its wavelength of maximum absorbance (ε_Drug,λmax_).

-

-

Sample Preparation:

-

Prepare the MMAE ADC sample in a suitable, non-absorbing buffer (e.g., PBS).

-

-

Spectrophotometer Measurement:

-

Measure the absorbance of the ADC sample at 280 nm (A_280_) and the λmax of the drug (A_λmax_).

-

-

Data Analysis and DAR Calculation:

-

Calculate the concentration of the antibody ([Ab]) and the drug ([Drug]) using the following equations, which account for the absorbance contribution of the drug at 280 nm:

-

Correction factor (CF) = ε_Drug,280_ / ε_Drug,λmax_

-

A_Ab,280_ = A_280_ - (A_λmax_ * CF)

-

[Ab] = A_Ab,280_ / ε_Ab,280_

-

[Drug] = A_λmax_ / ε_Drug,λmax_

-

-

Calculate the average DAR:

-

Average DAR = [Drug] / [Ab]

-

-

Hydrophobic Interaction Chromatography (HIC)

HIC is a robust and widely used method for determining the average DAR and the distribution of different drug-loaded species for cysteine-conjugated ADCs.[6][8]

Principle: HIC separates molecules based on their hydrophobicity. The ADC sample is loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then used to elute the ADC species, with more hydrophobic species (higher DAR) eluting later.[9]

Workflow:

Caption: Workflow for DAR determination using HIC.

Protocol:

-

Materials:

-

MMAE ADC sample

-

Mobile Phase A: High salt buffer (e.g., 2 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0)[3]

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[3]

-

HIC Column (e.g., TSKgel Butyl-NPR)[3]

-

HPLC system with a UV detector

-

-

Procedure:

-

System Preparation: Equilibrate the HPLC system and HIC column with 100% Mobile Phase A.[3]

-

Sample Preparation: If necessary, perform a buffer exchange of the ADC sample into Mobile Phase A.[3]

-

Injection: Inject 10-50 µg of the ADC sample onto the column.[3]

-

Elution: Perform a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes at a flow rate of 0.5-1.0 mL/min.[3]

-

-

Data Analysis:

Reversed-Phase Liquid Chromatography (RPLC)

RPLC is a denaturing chromatographic technique that can be used to determine the average DAR of reduced ADCs.[3]

Principle: After reduction of the interchain disulfide bonds, the light chains (LC) and heavy chains (HC) of the ADC are separated based on their hydrophobicity. The conjugation of the hydrophobic MMAE drug-linker increases the retention time of the LC and HC on the RP-HPLC column. By quantifying the relative amounts of unconjugated and conjugated chains, the average DAR can be calculated.[3][8]

Workflow:

Caption: Workflow for DAR determination using RPLC.

Protocol:

-

Materials:

-

Procedure:

-

Sample Reduction: Incubate the ADC sample (e.g., 1 mg/mL) with 10 mM DTT at 37°C for 30 minutes.[3]

-

System Preparation: Equilibrate the HPLC system and RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).[3]

-

Injection: Inject the reduced ADC sample (10-20 µg).[3]

-

Elution: Perform a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B) over 30-45 minutes at a flow rate of 0.5-1.0 mL/min.[3]

-

Detection: Monitor the elution profile at 280 nm.[3]

-

-

Data Analysis:

-

Calculate the average DAR by measuring the weighted peak area percentage of each conjugated heavy chain and light chain.[] The exact formula will depend on the antibody isotype and the distribution of drugs between the light and heavy chains.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a direct measurement of the molecular weights of the different ADC species, allowing for an unambiguous determination of the DAR distribution and average DAR.[3] This can be performed on the intact ADC (native MS) or on the reduced subunits (middle-up approach).[3][15]

Principle: The ADC sample is introduced into the mass spectrometer, often after chromatographic separation. The mass-to-charge ratio (m/z) of the different species is measured. Deconvolution of the resulting mass spectrum provides the molecular weights of the unconjugated antibody and the various drug-conjugated forms.[3]

Workflow:

Caption: General workflow for DAR determination using LC-MS.

Protocol (General Outline):

-

Sample Preparation:

-

LC Separation:

-

A reversed-phase column is commonly used to separate the different species or subunits before they enter the mass spectrometer.[16]

-

-

Mass Spectrometry:

-

The eluent from the LC is directed to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

The instrument is operated in a mode suitable for large molecule analysis.

-

-

Data Analysis:

-

The raw mass spectral data is deconvoluted to determine the molecular weights of the different species present in the sample.

-

The average DAR is calculated based on the relative abundance of each species.

-

Native Mass Spectrometry

Native MS is a powerful technique for characterizing intact ADCs under conditions that preserve their native structure.[17]

Principle: The ADC sample is introduced into the mass spectrometer in a volatile buffer (e.g., ammonium acetate) that maintains the non-covalent interactions within the protein.[12] This allows for the analysis of the intact ADC, providing information on the DAR distribution and confirming that the antibody has not dissociated.

Protocol (General Outline):

-

Sample Preparation:

-

Mass Spectrometry:

-

The sample is introduced into the mass spectrometer using a nano-electrospray ionization (nESI) source.[12]

-

The instrument is tuned to preserve non-covalent interactions (i.e., "soft" ionization conditions).

-

-

Data Analysis:

-

The resulting mass spectrum is analyzed to identify the charge state distribution of the intact ADC species.

-

Deconvolution of the spectrum provides the molecular weights of the different DAR species, from which the average DAR and distribution can be calculated.

-

Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC development and manufacturing. The methods described in this guide—UV/Vis spectroscopy, HIC, RPLC, LC-MS, and native MS—provide a comprehensive toolkit for researchers. While UV/Vis spectroscopy offers a quick estimate of the average DAR, chromatographic and mass spectrometric methods provide more detailed information on the distribution of drug-loaded species, which is crucial for ensuring the quality, consistency, and clinical performance of MMAE ADCs. The choice of method will depend on the specific requirements of the analysis, with orthogonal methods often being used for comprehensive characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmiweb.com [pharmiweb.com]

- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 16. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. learning.sepscience.com [learning.sepscience.com]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Val-Cit-PAB-MMAE ADCs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays on antibody-drug conjugates (ADCs) utilizing the Val-Cit-PAB-MMAE linker-payload system. These guidelines are intended to assist researchers in the robust evaluation of ADC efficacy and potency.

Introduction

Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The Val-Cit-PAB-MMAE system is a widely used linker-payload combination. It consists of the potent microtubule inhibitor, monomethyl auristatin E (MMAE), connected to the antibody via a linker comprised of valine-citrulline (Val-Cit) and a p-aminobenzylcarbamate (PAB) spacer.[][] This linker is designed to be stable in the bloodstream but is cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[3][4] Upon cleavage of the Val-Cit dipeptide, the PAB spacer self-immolates, releasing the active MMAE payload into the cytoplasm of the target cancer cell.[] The released MMAE then binds to tubulin, disrupting the microtubule network, which leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[][]

In vitro cytotoxicity assays are fundamental for the preclinical evaluation of ADCs. They provide critical data on the potency (e.g., IC50 values) and specificity of the conjugate.[5][6] These assays measure the ability of the ADC to kill cancer cells and are essential for selecting lead candidates for further development.[5][6]

Data Presentation: In Vitro Cytotoxicity of MMAE and MMAE-Based ADCs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for MMAE and various Val-Cit-PAB-MMAE ADCs across a range of cancer cell lines, as reported in the literature. This data provides a comparative view of the cytotoxic potential of the payload and its conjugated form.

| Cell Line | Cancer Type | Compound | IC50 Value (nM) |

| SKBR3 | Breast Cancer | MMAE | 3.27 ± 0.42 |

| HEK293 | Kidney (Embryonic) | MMAE | 4.24 ± 0.37 |

| Karpas-299 | Anaplastic Large Cell Lymphoma | Adcetris® (Brentuximab Vedotin) | 0.016 (16 pM) |

| BT-474 | Breast Cancer | Cys-linker-MMAE ADC | Varies by construct |

| HCC1954 | Breast Cancer | Cys-linker-MMAE ADC | Varies by construct |

| NCI-N87 | Gastric Cancer | Cys-linker-MMAE ADC | Varies by construct |

| MCF-7 | Breast Cancer | Cys-linker-MMAE ADC | Varies by construct |

| MDA-MB-468 | Breast Cancer | Cys-linker-MMAE ADC | Varies by construct |

| HepG2 | Liver Cancer | MMAE | Sensitive to MMAE |

| Hep3B2 | Liver Cancer | MMAE | Sensitive to MMAE |

| H226 | Lung Cancer | MMAE | Sensitive to MMAE |

| OVCAR3 | Ovarian Cancer | MMAE | Sensitive to MMAE |

| KM-H2 | Hodgkin Lymphoma | MMAE | Sensitive to MMAE |

| L-82 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAE | Varies by construct |

Note: IC50 values can vary based on experimental conditions such as cell seeding density, incubation time, and the specific assay method used.[7]

Experimental Protocols

A variety of in vitro assays can be used to assess the cytotoxicity of ADCs. The choice of assay depends on the specific research question, the cell type, and the available laboratory equipment. Commonly used methods include colorimetric assays (e.g., MTT, XTT), fluorometric assays (e.g., resazurin), and luminescence-based assays that measure cellular ATP levels.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability.[5] It measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

-

Target cancer cell line(s) expressing the antigen of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

Val-Cit-PAB-MMAE ADC and control antibodies/compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a pre-determined optimal density (typically 1,000-10,000 cells/well) in a volume of 50 µL of complete culture medium.[8][9]

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

-

-

ADC Treatment:

-

Prepare serial dilutions of the Val-Cit-PAB-MMAE ADC and any control articles (e.g., non-targeting ADC, unconjugated antibody, free MMAE) in complete culture medium at 2x the final desired concentration.

-

Carefully add 50 µL of the diluted ADC or control solutions to the appropriate wells, resulting in a final volume of 100 µL per well.

-

Include untreated control wells that receive 50 µL of medium only.

-

Incubate the plate for a period of 48 to 144 hours at 37°C in a 5% CO2 incubator.[8] The incubation time should be optimized for the specific cell line and ADC.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration.

-

Determine the IC50 value, which is the concentration of the ADC that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)).

-

Alternative Cytotoxicity Assays

-

Resazurin (B115843) (AlamarBlue) Assay: This is a fluorometric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells. This assay is generally considered to be more sensitive and less toxic than the MTT assay.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.[10] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP. This is a rapid and highly sensitive assay.

-

LDH (Lactate Dehydrogenase) Release Assay: This assay measures the amount of LDH released from damaged cells into the culture medium.[11] It is an indicator of cell membrane integrity and cytotoxicity. An increase in LDH activity in the supernatant corresponds to an increase in cell death.

Visualizations

Mechanism of Action and Signaling Pathway

The following diagram illustrates the key steps involved in the mechanism of action of a Val-Cit-PAB-MMAE ADC, from binding to the target cell to the induction of apoptosis.

References

- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]